molecular formula C21H12Br2N2O B14951334 2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol

2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol

Cat. No.: B14951334
M. Wt: 468.1 g/mol
InChI Key: GEHVETORCWDUNG-UHFFFAOYSA-N
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Description

2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine atoms and a phenanthroimidazole moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol typically involves a one-pot condensation reaction. The starting materials include 9,10-phenanthrenequinone, 3,5-dibromo-2-hydroxybenzaldehyde, and ammonium acetate. The reaction is carried out in an ethanolic solvent under reflux conditions in the presence of ceric ammonium nitrate as a catalyst . The reaction scheme can be summarized as follows:

  • 9,10-phenanthrenequinone (1 mmol)
  • 3,5-dibromo-2-hydroxybenzaldehyde (1 mmol)
  • Ammonium acetate (2.5 mmol)
  • Ceric ammonium nitrate (0.1 mmol)
  • Reflux in ethanol

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenolic and imidazole moieties can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The compound can undergo further condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenanthroimidazole moiety can participate in various interactions, such as hydrogen bonding and π-π stacking, which influence its binding to biological targets. Additionally, the bromine atoms can enhance the compound’s reactivity and facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
  • 5-(diphenylamino)-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
  • N-(3-methoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-N-phenylbenzenamine

Uniqueness

2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol is unique due to the specific positioning of the bromine atoms and the phenanthroimidazole moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C21H12Br2N2O

Molecular Weight

468.1 g/mol

IUPAC Name

2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol

InChI

InChI=1S/C21H12Br2N2O/c22-16-9-11(10-17(23)20(16)26)21-24-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)19(18)25-21/h1-10,26H,(H,24,25)

InChI Key

GEHVETORCWDUNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC(=C(C(=C5)Br)O)Br

Origin of Product

United States

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